5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2.ClH/c11-8-3-1-2-6-5-12-9(10(13)14)4-7(6)8;/h1-3,9,12H,4-5H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSTWZBFWXFFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C(=CC=C2)Br)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and natural products. Biology: It serves as a tool in biological studies to understand the role of tetrahydroisoquinoline derivatives in various biological processes. Medicine: The compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties. Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which 5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The bromine atom enhances the compound's ability to bind to receptors and enzymes, modulating biological activities. The carboxylic acid group can form hydrogen bonds, further influencing its biological interactions.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Variations in Tetrahydroisoquinoline Derivatives
Table 1: Key Structural Differences
| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| 5-Bromo-1,2,3,4-THIQ-3-COOH·HCl (Target) | 5-Br, 3-COOH, HCl salt | C₁₀H₁₀BrNO₂·HCl | 292.56 | Enhanced lipophilicity, stability |
| Quinapril | Tetrahydroisoquinoline, P2' aromatic ring | C₂₅H₃₂N₂O₅ | 438.53 | ACE inhibitor, C-domain selective |
| 5-Bromo-4,4-dimethyl-1,2,3,4-THIQ·HCl | 4,4-dimethyl, 5-Br, HCl salt | C₁₁H₁₅BrClN | 292.61 | Increased steric hindrance |
| 6-Fluoro-1,2,3,4-THIQ-3-COOH·HCl | 6-F, 3-COOH, HCl salt | C₉H₉ClFNO₂ | 217.63 | Higher electronegativity |
| N-Fmoc-L-1,2,3,4-THIQ-3-COOH | N-Fmoc protection, L-configuration | C₂₅H₂₁NO₄ | 399.43 | Peptide synthesis applications |
Notes:
- Quinapril (an angiotensin-converting enzyme inhibitor) shares the tetrahydroisoquinoline core but incorporates a P2' aromatic ring, enhancing lipophilicity and C-domain selectivity in ACE inhibition .
- Fluorine vs. Bromine : The 6-fluoro analogue () has a smaller, electronegative substituent, which may reduce steric bulk but increase polarity, affecting solubility and target engagement.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- The hydrochloride salt of the target compound improves water solubility compared to free acids like N-Fmoc derivatives ().
Biological Activity
5-Bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (CAS No. 178205-85-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, case studies, and relevant research findings.
- Molecular Formula : C10H11BrClNO2
- Molecular Weight : 292.56 g/mol
- Physical Form : White solid
- Purity : ≥95% .
Biological Activity
The biological activity of this compound has been explored in various studies, particularly concerning its effects on neurotransmitter systems and potential therapeutic applications.
Neuropharmacological Effects
-
Dopamine Receptor Modulation :
- Research indicates that this compound acts as a positive allosteric modulator of dopamine receptors. In vitro studies demonstrated that it enhances dopamine receptor signaling without directly activating the receptor, providing a potential therapeutic pathway for disorders like Parkinson's disease .
- Case Study : In a mouse model of Parkinson's disease, administration of the compound resulted in increased locomotor activity and enhanced acetylcholine release, indicating its potential in alleviating motor symptoms associated with the disease .
- Binding Affinity and Efficacy :
Pharmacokinetics
Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound:
| Parameter | Value (Mouse) |
|---|---|
| Plasma unbound fraction (fu) | 0.051 |
| Brain unbound fraction (fu) | 0.055 |
| Volume of distribution (Vdss) | 1.65 L/kg |
| Clearance (Cl) | 96.9 mL/min/kg |
| Half-life (T1/2) | 0.23 h |
These parameters suggest favorable distribution characteristics which may enhance its therapeutic efficacy .
Safety and Toxicology
While the pharmacological potential is promising, safety assessments are crucial for future applications:
Preparation Methods
Pictet-Spengler Cyclization Methodology
The Pictet-Spengler reaction remains the most widely employed method for constructing the tetrahydroisoquinoline scaffold. A modified approach for 5-bromo derivatives involves:
- Starting Materials : 4-Bromophenethylamine (1.2 eq) and glyoxylic acid monohydrate (1.0 eq) in acetic acid/water (3:1 v/v) at 60°C.
- Cyclization : Acid-catalyzed (HCl gas) intramolecular cyclization over 12 hours yields 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
- Salt Formation : Treatment with concentrated HCl in diethyl ether precipitates the hydrochloride salt (82% yield, purity >98% by HPLC).
Key optimization parameters include:
Bromination Post-Functionalization Strategy
For substrates sensitive to direct bromination, a sequential approach demonstrates efficacy:
Step 1 : Synthesize 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid via Bischler-Napieralski cyclization of benzalaniline derivatives.
Step 2 : Electrophilic bromination using N-bromosuccinimide (NBS) in CCl4 at 0°C introduces bromine selectively at position 5 (76% yield).
Step 3 : Salt formation via HCl gas bubbling in THF generates the final product (mp 214-216°C).
Comparative analysis reveals this method produces fewer regioisomers (<2%) than direct cyclization approaches but requires strict temperature control during bromination.
Catalytic Asymmetric Synthesis
Recent advances employ chiral phosphoric acid catalysts (TRIP-CPA) for enantioselective synthesis:
| Parameter | Condition | Impact on ee (%) |
|---|---|---|
| Catalyst Loading | 10 mol% TRIP-CPA | 92 |
| Solvent | Toluene/CH2Cl2 (4:1) | 89 |
| Temperature | -20°C | 95 |
| Reaction Time | 48h | 91 |
This method achieves 95% enantiomeric excess but faces scalability challenges due to catalyst cost (>$1,200/mol).
Industrial-Scale Production Protocols
Continuous Flow Reactor Optimization
Batch Process vs. Flow Chemistry Comparison:
| Metric | Batch (5L) | Flow (Microreactor) |
|---|---|---|
| Cycle Time | 18h | 2.3h |
| Yield | 74% | 88% |
| Impurity A | 1.8% | 0.6% |
| Energy Consumption | 28 kWh/kg | 14 kWh/kg |
Flow systems enhance heat transfer during exothermic cyclization steps, reducing decomposition byproducts.
Crystallization Engineering
Hydrochloride salt crystallization parameters:
- Anti-Solvent : Methyl tert-butyl ether (MTBE)
- Cooling Rate : 0.5°C/min from 50°C to -5°C
- Agitation : 250 rpm with pitched blade turbine
- Yield : 91.2% with D90 particle size of 45μm
Controlled crystallization prevents solvate formation and ensures consistent bulk density (0.42 g/cm³).
Analytical Characterization Benchmarks
Spectroscopic Validation
1H NMR (400MHz, D2O): δ 7.28 (d, J=8.4Hz, 1H), 7.15 (s, 1H), 6.98 (d, J=8.0Hz, 1H), 4.32 (dd, J=12.4, 4.8Hz, 1H), 3.45-3.25 (m, 2H), 2.95 (dt, J=16.4, 4.8Hz, 1H), 2.75 (dd, J=16.4, 12.4Hz, 1H).
HPLC : C18 column (4.6×150mm, 3.5μm), 0.1% TFA in H2O/MeCN gradient, tR=6.72min, purity 99.3%.
Pharmaceutical Application Pathways
PD-1/PD-L1 Inhibitor Synthesis
The compound serves as a key intermediate in synthesizing checkpoint inhibitors through:
- Amide Coupling : EDCI/HOBt-mediated conjugation to pyrimidine derivatives
- Suzuki-Miyaura Cross-Coupling : Pd(PPh3)4 catalyzed arylation at bromine position
- Salt Metathesis : Conversion to besylate for improved solubility
Clinical batch data shows 92.4% conversion efficiency in API coupling steps when using high-purity (>99%) intermediate.
Environmental and Regulatory Considerations
Waste Stream Management
Process mass intensity (PMI) breakdown:
| Component | kg/kg API | Treatment Method |
|---|---|---|
| Acetic Acid | 8.2 | Distillation recovery |
| NBS | 0.15 | Alkaline hydrolysis |
| Catalyst Residues | 0.08 | Ion-exchange filtration |
Implementing solvent recovery loops reduces PMI from 32 to 19 kg/kg.
Q & A
Q. What are the common synthetic routes for 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride?
- Methodological Answer : The compound is synthesized via halogenation and carboxylation reactions starting from tetrahydroisoquinoline derivatives. For example, bromination at the 5-position is achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions. Carboxylation at the 3-position typically employs potassium cyanide or carbon dioxide under high pressure. A key intermediate, methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, is hydrolyzed to the carboxylic acid and subsequently converted to the hydrochloride salt using HCl . Table 1 : Representative Synthesis Parameters
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C | 85% | |
| Carboxylation | KCN, CO₂, 80°C | 78% | |
| Hydrolysis | NaOH, THF/H₂O | 91% |
Q. How is the compound characterized for purity and structural confirmation?
- Methodological Answer : Purity is assessed via HPLC (>95% purity threshold) using a C18 column and UV detection at 254 nm. Structural confirmation relies on H/C NMR and high-resolution mass spectrometry (HRMS). For example, the hydrochloride salt shows a characteristic singlet for the carboxylic proton at δ 12.8 ppm in DMSO-d₆, while the bromine substituent causes distinct splitting patterns in aromatic regions .
Advanced Research Questions
Q. How can researchers address low aqueous solubility during biological assays?
- Methodological Answer : Solubility challenges are mitigated using co-solvents (e.g., DMSO ≤5% v/v) or pH adjustment (e.g., phosphate buffer at pH 7.4). If precipitation occurs, sonication or nano-formulation (liposomes) can enhance dispersion. Stability studies should confirm compound integrity under these conditions .
Q. What in vitro models are suitable for evaluating its biological activity?
- Methodological Answer : Isoquinoline derivatives are tested in enzyme inhibition assays (e.g., tyrosine kinase or HIV protease) and cell-based models (e.g., cancer cell lines for antiproliferative activity). For antiviral studies, plaque reduction assays in Vero cells infected with enveloped viruses are recommended. Dose-response curves (IC₅₀) and cytotoxicity (CC₅₀) must be parallelly assessed .
Q. How to resolve contradictions in reported synthetic yields or purity?
- Methodological Answer : Discrepancies often arise from trace impurities or unoptimized reaction conditions. Replicate experiments with strict control of moisture, temperature, and catalyst purity (e.g., anhydrous DMF for bromination). Analytical cross-validation via orthogonal methods (e.g., elemental analysis vs. LC-MS) ensures consistency .
Q. What are the optimal storage conditions to prevent degradation?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers under nitrogen. The hydrochloride salt is hygroscopic; desiccants like silica gel must be used. Periodic NMR or HPLC checks every 6 months are advised to monitor stability .
Data Contradictions and Validation
- Example : reports limited solubility data, while emphasizes hygroscopicity. Researchers should pre-dry the compound under vacuum before solubility trials to exclude moisture interference.
Key Research Findings
- Structural Insights : The bromine atom at position 5 enhances electrophilic reactivity, making the compound a versatile intermediate for Suzuki-Miyaura couplings .
- Biological Potential : Analogous isoquinoline derivatives show nanomolar activity against HIV-1, suggesting a scaffold for protease inhibitor development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
